
DSM265
概要
説明
The compound is a complex organic molecule that contains sulfur, fluorine, and a triazolopyrimidine core . Triazolopyrimidines are a class of compounds that have been studied for their various biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, triazolopyrimidines can be synthesized from various precursors, including hydrazonoyl halides . The introduction of various functional groups can influence the properties of the resulting compounds .Molecular Structure Analysis
The triazolopyrimidine core of the molecule is a fused ring structure containing triazole and pyrimidine rings . This structure can contribute to high-energy storage and density .科学的研究の応用
マラリア治療
DSM265は、マラリアの予防と治療に使用される長期間作用型ジヒドロオロテートデヒドロゲナーゼ阻害剤です {svg_1}。マラリア原虫プラズモジウムのDHODHに対して高度に選択的であり、P. ファルシパラムの血液期と肝臓期の両方に対して有効であり、薬剤耐性寄生虫株に対しても有効です {svg_2}。 優れた安全性プロファイル、血液期と肝臓期の活性、およびヒトにおける予測される長い半減期により、this compoundは、単回投与治療または週1回の化学予防のいずれかのための新しい潜在的な薬物併用パートナーとなっています {svg_3}.
マラリアに対する予防効果
This compoundは、蚊による刺傷と直接静脈内接種による、制御されたヒトマラリア感染中の前赤血球期プラズモジウム・ファルシパラム感染に対して予防効果を示しました {svg_4}。 チャレンジの1日前に投与した場合、プラズモジウム・ファルシパラムスポロゾイトの直接静脈内接種による制御されたヒトマラリア感染(CHMI)を完全に防ぎ、チャレンジの7日前に投与した場合、部分的に保護しました {svg_5}.
マラリア治療における耐性研究
This compoundは、マラリア原虫の現在の治療法に対する耐性を理解するための研究で使用されてきました {svg_6}。 これらの単回投与レジメンのコンテキストでは、患者の大多数においてP. ファルシパラムに対して優れた安全性と抗マラリア効果が示されていますが、一部の再発性寄生虫では耐性(DHODH変異による)の証拠が見られました {svg_7}.
作用機序
Target of Action
DSM265 primarily targets the Plasmodium dihydroorotate dehydrogenase (DHODH) . DHODH is an essential enzyme in the malaria parasite, required for pyrimidine biosynthesis and the creation of parasite DNA and RNA . This compound is highly selective towards DHODH of the malaria parasite Plasmodium .
Mode of Action
This compound inhibits the DHODH enzyme, thereby disrupting the pyrimidine biosynthesis of the parasite . This inhibition leads to the death of the parasite, as it can no longer produce the necessary DNA and RNA for its survival and replication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the pyrimidine biosynthesis pathway . By inhibiting the DHODH enzyme, this compound disrupts this pathway, preventing the parasite from producing the pyrimidines necessary for DNA and RNA synthesis .
Pharmacokinetics
This compound has favorable pharmacokinetic properties. It is predicted to provide therapeutic concentrations for more than 8 days after a single oral dose in the range of 200 to 400 mg . The mean this compound peak plasma concentration (Cmax) ranged between 1310 ng/mL and 34800 ng/mL and was reached in a median time (tmax) between 1.5 h and 4 h, with a mean elimination half-life between 86 h and 118 h .
Result of Action
A single dose of this compound typically clears blood stages of P. falciparum parasites within 48 hours . It is efficacious against both blood and liver stages of P. falciparum, and active against drug-resistant parasite isolates . The unbound EC50 for P. falciparum liver-stage large forms was similar to the unbound P. falciparum blood-stage EC50, suggesting that this compound will be effective for the elimination of both blood and liver replicative forms .
将来の方向性
生化学分析
Biochemical Properties
DSM265 plays a crucial role in biochemical reactions by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is essential for the de novo synthesis of pyrimidines, which are necessary for DNA and RNA synthesis in the parasite. By inhibiting DHODH, this compound disrupts the pyrimidine biosynthesis pathway, leading to the death of the parasite . The compound interacts specifically with the DHODH enzyme, binding to its active site and preventing the oxidation of dihydroorotate to orotate .
Cellular Effects
This compound affects various types of cells, particularly those of the Plasmodium falciparum parasite. It influences cell function by inhibiting the synthesis of pyrimidines, which are vital for DNA replication and RNA transcription. This inhibition leads to a decrease in cell proliferation and ultimately results in cell death . Additionally, this compound impacts cell signaling pathways and gene expression by disrupting the normal function of DHODH, which is crucial for maintaining cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of the DHODH enzyme. This binding inhibits the enzyme’s activity, preventing the conversion of dihydroorotate to orotate, a key step in the pyrimidine biosynthesis pathway . By blocking this pathway, this compound effectively starves the parasite of the necessary components for DNA and RNA synthesis, leading to its death . The compound’s selective inhibition of DHODH ensures that it targets the parasite without affecting the host’s cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory activity against DHODH for extended periods . Degradation of this compound can occur under certain conditions, which may reduce its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, with prolonged inhibition of parasite growth and replication .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits parasite growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve significant antimalarial activity . Careful dosage optimization is necessary to balance efficacy and safety in animal models .
Metabolic Pathways
This compound is involved in the pyrimidine biosynthesis pathway, specifically targeting the enzyme dihydroorotate dehydrogenase (DHODH) . By inhibiting DHODH, this compound disrupts the production of pyrimidines, leading to a decrease in nucleotide levels and affecting DNA and RNA synthesis . The compound’s interaction with DHODH also impacts metabolic flux, reducing the availability of pyrimidine nucleotides for cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . This compound’s localization within cells is influenced by its chemical properties, allowing it to accumulate in areas where DHODH is active . This targeted distribution enhances its efficacy against the parasite .
Subcellular Localization
This compound’s subcellular localization is primarily within the mitochondria, where the DHODH enzyme is located . The compound’s activity is dependent on its ability to reach and bind to DHODH within the mitochondrial membrane . Post-translational modifications and targeting signals direct this compound to the mitochondria, ensuring its effective inhibition of the enzyme . This precise localization is crucial for its antimalarial activity .
特性
IUPAC Name |
2-(1,1-difluoroethyl)-5-methyl-N-[4-(pentafluoro-λ6-sulfanyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F7N5S/c1-8-7-11(26-13(22-8)24-12(25-26)14(2,15)16)23-9-3-5-10(6-4-9)27(17,18,19,20)21/h3-7,23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZSVTOIBNSVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)S(F)(F)(F)(F)F)C(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F7N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1282041-94-4 | |
| Record name | DSM-265 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1282041944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DSM-265 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12397 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(1,1-difluoroethyl)-5-methyl-N-[4-(pentafluoro-λ6-sulfanyl)phenyl] [1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DSM-265 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q42P4YI6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


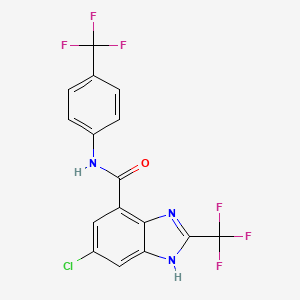
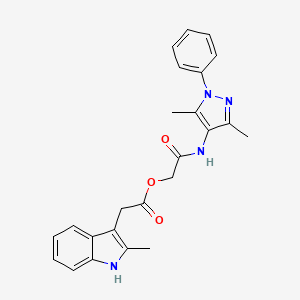
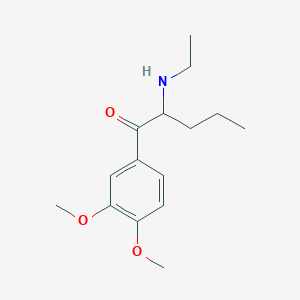
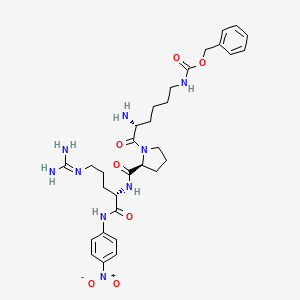
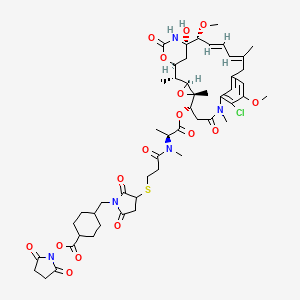

![7-[5-[[4-[4-(Dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-1-[2-[4-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]piperazin-1-yl]ethyl]-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid](/img/structure/B607153.png)
![4-[6-(4-Propan-2-yloxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B607154.png)